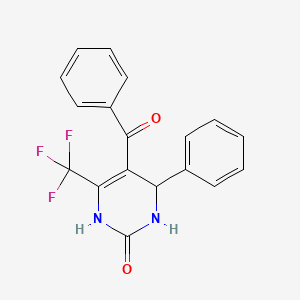
2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- is a complex organic compound that belongs to the pyrimidinone family Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrimidinone ring.
Substitution Reactions: Introducing benzoyl, phenyl, and trifluoromethyl groups through substitution reactions using reagents like benzoyl chloride, phenylboronic acid, and trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substitution reactions can modify the functional groups attached to the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction may produce alcohol derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmacology: Studied for its effects on various biological pathways and potential as a drug candidate.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism.
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinone: Basic structure without additional functional groups.
5-Benzoyl-2(1H)-Pyrimidinone: Lacks the phenyl and trifluoromethyl groups.
4-Phenyl-2(1H)-Pyrimidinone: Lacks the benzoyl and trifluoromethyl groups.
Uniqueness
The presence of benzoyl, phenyl, and trifluoromethyl groups in 2(1H)-Pyrimidinone, 5-benzoyl-3,4-dihydro-4-phenyl-6-(trifluoromethyl)- makes it unique compared to other pyrimidinone derivatives
特性
CAS番号 |
283593-09-9 |
|---|---|
分子式 |
C18H13F3N2O2 |
分子量 |
346.3 g/mol |
IUPAC名 |
5-benzoyl-4-phenyl-6-(trifluoromethyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)16-13(15(24)12-9-5-2-6-10-12)14(22-17(25)23-16)11-7-3-1-4-8-11/h1-10,14H,(H2,22,23,25) |
InChIキー |
KOBAOTPFYBMZDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


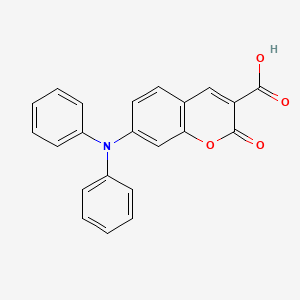
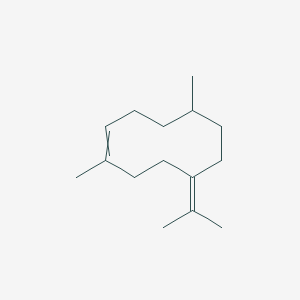
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
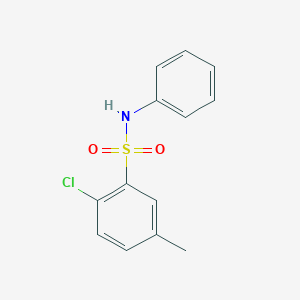
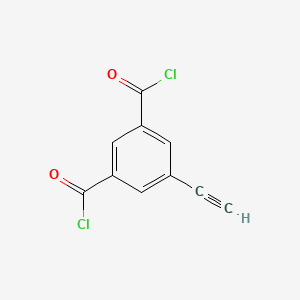
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
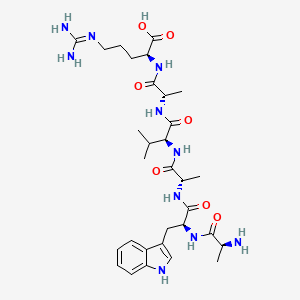
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
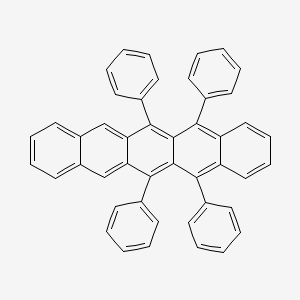
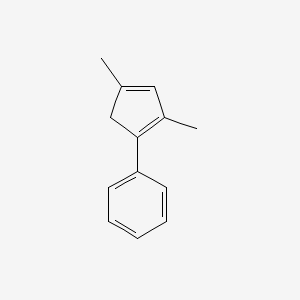
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
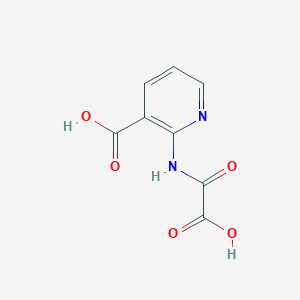
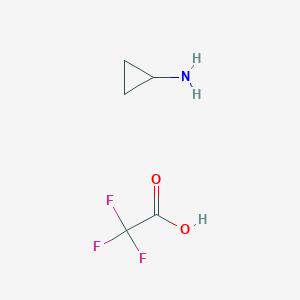
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
